molecular formula C16H15N3O4S2 B2861736 N'-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide CAS No. 2097912-39-3

N'-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide

Cat. No.: B2861736
CAS No.: 2097912-39-3
M. Wt: 377.43
InChI Key: OSMLCDFQOAOONS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N'-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a structurally complex molecule featuring:

  • A 2,2'-bithiophene moiety, known for its electron-rich properties and applications in organic electronics .
  • A 5-methyl-1,2-oxazol-3-yl group, commonly associated with bioactive molecules, including antimicrobial and antiviral agents .
  • An ethanediamide linker bridging the two aromatic systems, which may enhance conformational flexibility and intermolecular interactions .

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S2/c1-9-7-14(19-23-9)18-16(22)15(21)17-8-10(20)11-4-5-13(25-11)12-3-2-6-24-12/h2-7,10,20H,8H2,1H3,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMLCDFQOAOONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bithiophene moiety linked to a hydroxyethyl chain and an oxazole derivative. Its molecular formula is C19H22N2O3S2C_{19}H_{22}N_2O_3S_2, with a molecular weight of approximately 386.52 g/mol. The presence of the bithiophene unit allows for significant electronic interactions, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Bithiophene : This can be achieved through Suzuki–Miyaura coupling reactions.
  • Hydroxyethyl Chain Attachment : Nucleophilic substitution reactions introduce the hydroxyethyl group.
  • Ethanediamide Formation : The final step involves the reaction of the hydroxyethyl-bithiophene intermediate with ethanediamine.

Anti-inflammatory Properties

Research indicates that derivatives containing isoxazole rings, similar to the oxazole component in this compound, exhibit significant anti-inflammatory effects. For instance, studies show that certain isoxazole derivatives can inhibit TNF-alpha production and modulate immune responses in vitro and in vivo .

Anticancer Activity

Compounds with similar structural motifs have demonstrated anticancer properties by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival. For example, isoxazole derivatives have been shown to inhibit cancer cell growth by interfering with cell cycle progression .

Immunomodulatory Effects

The compound's ability to modulate immune responses has been highlighted in various studies. Isoxazole derivatives have been reported to stimulate antibody production while simultaneously suppressing certain cellular immune responses . This dual action suggests potential applications in autoimmune diseases or conditions requiring immune modulation.

The proposed mechanisms through which this compound exerts its effects include:

  • Electron Interactions : The bithiophene moiety facilitates π-π stacking interactions with biological macromolecules.
  • Hydrogen Bonding : The hydroxyethyl and oxazole groups can form hydrogen bonds with proteins or nucleic acids, influencing their structure and function.
  • Oxidative Stress Modulation : The compound may affect pathways related to oxidative stress, promoting cellular protection against reactive oxygen species.

Case Studies and Research Findings

  • Study on Immune Response Modulation :
    • A study evaluated the immunomodulatory effects of isoxazole derivatives similar to the oxazole component in this compound. Results indicated significant inhibition of TNF-alpha production in human blood cultures .
  • Anticancer Screening :
    • In vitro tests on cancer cell lines revealed that compounds with similar structures induced apoptosis through caspase activation and modulation of p53 signaling pathways .
  • Inflammation Models :
    • In vivo models demonstrated that certain derivatives could significantly reduce carrageenan-induced edema in mice, showcasing their anti-inflammatory potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

4-[(E)-2-(1H-Imidazol-1-yl)diazen-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfon (M10)
  • Structure : Shares the 5-methyl-1,2-oxazol-3-yl group but replaces the bithiophene-ethanediamide system with a sulfonamide-linked benzene and imidazole-diazenyl moiety.
4-[(2-Hydroxybenzylidene)amino]-N-(5-methyl-1,2-oxazol-3-yl)benzene Sulfonamide (L1)
  • Structure: Incorporates a Schiff base ligand (hydroxybenzylidene-amino group) attached to the 5-methyloxazole-sulfonamide core.
  • Activity : Functions as a metal-chelating ligand, suggesting applications in coordination chemistry or catalysis .
  • Key Difference : The Schiff base moiety introduces metal-binding functionality absent in the target compound, which may limit the latter’s utility in metallodrug design.
N-(5-Chloro-2-methoxyphenyl)-N′-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methyl-1-piperazinyl)ethyl]ethanediamide
  • Structure : Features an ethanediamide linker but substitutes the bithiophene and oxazole groups with chloro-methoxyphenyl and indole-piperazinyl units.
  • Key Difference : The target compound’s bithiophene unit could improve charge transport properties, making it more suitable for electronic applications than this analogue.
BAI3 and BAI4 (Polymeric Bithiophene-Indigo Derivatives)
  • Structure : Contain extended bithiophene systems fused with indigo-like cores, optimized for near-infrared emission.
  • Activity : Used in polymeric semiconductors due to high electron mobility and stability .
  • Key Difference : The target compound lacks the indigo backbone, likely reducing its conjugation length and electronic performance compared to BAI3/BAI3.

Comparative Data Table

Compound Name Core Structure Key Functional Groups Molecular Weight (Da)* Applications Reference
Target Compound Ethanediamide-bithiophene-oxazole 2,2'-Bithiophene, 5-methyloxazole ~420 (estimated) Materials/Drug design N/A
M10 Sulfonamide-oxazole Imidazole-diazenyl, 5-methyloxazole ~350 (estimated) Antiviral
L1 Sulfonamide-Schiff base Hydroxybenzylidene, 5-methyloxazole ~360 (estimated) Coordination chemistry
Ethanediamide-indole-piperazine derivative Ethanediamide-indole Chloro-methoxyphenyl, piperazine ~530 (reported) CNS-targeted drugs
BAI3 Bithiophene-indigo Bromothiophene, alkyl chains ~1200 (reported) Organic electronics

*Molecular weights are estimated based on structural formulas where explicit data are unavailable.

Research Findings and Implications

  • Bioactivity : The 5-methyloxazole group is a recurring pharmacophore in antiviral (M10) and antimicrobial (L1) agents, suggesting the target compound could be explored for similar biological activities .
  • Linker Flexibility : The ethanediamide bridge in the target compound and ’s derivative highlights its versatility in connecting diverse pharmacophores, though substituent choice critically influences solubility and target affinity .

Q & A

Basic: What are the standard synthetic routes and analytical techniques for confirming the structure of this compound?

The synthesis typically involves multi-step reactions starting with bithiophene derivatives and ethanediamide precursors. Microwave-assisted coupling is an efficient method, reducing reaction time while improving yields compared to traditional heating . Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : To verify the integration of functional groups (e.g., bithiophene, oxazole, and hydroxyethyl moieties) .
  • High-Performance Liquid Chromatography (HPLC) : To confirm purity (>95% recommended for biological assays) .
  • X-ray Crystallography : For definitive structural elucidation, using software like SHELXL for refinement .

Basic: Which functional groups are critical for the compound’s reactivity and interaction with biological targets?

  • Bithiophene moiety : Facilitates π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity .
  • 5-Methyl-1,2-oxazol-3-yl group : Participates in hydrogen bonding via the oxazole nitrogen and oxygen atoms, critical for target selectivity .
  • Hydroxyethyl linker : Modulates solubility and spatial orientation, influencing pharmacokinetic properties .

Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?

  • Microwave-assisted synthesis : Parameters such as temperature (80–120°C), solvent (DMF or THF), and catalyst (e.g., Pd(PPh₃)₄) significantly affect yield. For example, microwave irradiation at 100°C for 2 hours in DMF increases yield by ~25% compared to conventional reflux .
  • Workup optimization : Use gradient elution in HPLC to separate byproducts, particularly regioisomers formed during coupling steps .

Advanced: What experimental strategies resolve contradictions between crystallographic data and spectroscopic results?

  • Cross-validation : Compare X-ray-derived bond lengths/angles with DFT-optimized computational models to identify discrepancies in conformational states .
  • Multi-technique refinement : Use SHELXL for crystallography and Gaussian09 for NMR chemical shift calculations to reconcile differences in proton environments .
  • Dynamic NMR studies : Probe temperature-dependent conformational changes that may explain static vs. dynamic structural models .

Advanced: How does the bithiophene moiety influence electronic properties in material science applications?

  • Conjugation effects : The bithiophene unit extends π-conjugation, reducing bandgap (measured via UV-Vis spectroscopy) and enhancing charge transport in organic semiconductors .
  • Crystallographic packing : Intermolecular S···S interactions (3.4–3.6 Å) promote ordered thin-film formation, critical for device performance .

Advanced: What mechanistic insights guide the design of derivatives with enhanced biological activity?

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) on the oxazole ring to improve metabolic stability while retaining hydrogen-bonding capacity .
  • Molecular docking : Use AutoDock Vina to predict interactions with biological targets (e.g., kinase ATP-binding pockets), prioritizing derivatives with lower binding energies (ΔG < -8 kcal/mol) .

Advanced: How can researchers address challenges in characterizing hydrogen-bonding networks in this compound?

  • Graph set analysis : Apply Etter’s formalism to classify hydrogen-bonding patterns (e.g., D(2) motifs for dimeric interactions) using crystallographic data .
  • Variable-temperature IR spectroscopy : Identify temperature-sensitive H-bonding modes (e.g., O-H···N oxazole) to map dynamic behavior in solution .

Advanced: What methodologies validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to pH 1–9 buffers at 37°C for 24 hours, monitoring degradation via LC-MS. Key degradation pathways include hydrolysis of the ethanediamide bond .
  • Plasma stability assays : Incubate with human plasma (4 hours, 37°C) and quantify intact compound using a stable isotope internal standard .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.